Cas no 2228314-39-2 (1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine)

1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine
- EN300-1955852
- 2228314-39-2
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- インチ: 1S/C8H8ClF2NS/c9-6-1-5(2-13-6)7(12)3-8(10,11)4-7/h1-2H,3-4,12H2
- InChIKey: AEZXWHPVYRDKBN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CS1)C1(CC(C1)(F)F)N
計算された属性
- せいみつぶんしりょう: 223.0034045g/mol
- どういたいしつりょう: 223.0034045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 54.3Ų
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955852-0.05g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 0.05g |
$1368.0 | 2023-09-17 | ||
Enamine | EN300-1955852-0.25g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 0.25g |
$1498.0 | 2023-09-17 | ||
Enamine | EN300-1955852-10g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 10g |
$7004.0 | 2023-09-17 | ||
Enamine | EN300-1955852-5g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 5g |
$4722.0 | 2023-09-17 | ||
Enamine | EN300-1955852-0.1g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 0.1g |
$1433.0 | 2023-09-17 | ||
Enamine | EN300-1955852-1g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 1g |
$1629.0 | 2023-09-17 | ||
Enamine | EN300-1955852-5.0g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 5g |
$5635.0 | 2023-05-27 | ||
Enamine | EN300-1955852-10.0g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 10g |
$8357.0 | 2023-05-27 | ||
Enamine | EN300-1955852-1.0g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 1g |
$1944.0 | 2023-05-27 | ||
Enamine | EN300-1955852-2.5g |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine |
2228314-39-2 | 2.5g |
$3191.0 | 2023-09-17 |
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine 関連文献
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1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amineに関する追加情報
Professional Introduction to 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine (CAS No: 2228314-39-2)
1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine, with the CAS number 2228314-39-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by a unique structural framework that combines a thiophene ring with a cyclobutane core, both of which are functionalized with fluorine and chlorine atoms. The presence of these substituents imparts distinct electronic and steric properties, making the compound a promising candidate for various applications in drug discovery and development.
The structural motif of 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine is particularly intriguing due to its potential to interact with biological targets in novel ways. The thiophene ring, a well-known scaffold in medicinal chemistry, is known for its ability to modulate biological pathways through its aromaticity and electron-rich nature. In contrast, the cyclobutane ring introduces rigidity and conformational constraints, which can influence the compound's binding affinity and selectivity. The dual functionality of fluorine and chlorine further enhances the compound's pharmacological profile by affecting its metabolic stability, lipophilicity, and receptor interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine with various biological targets. Studies have suggested that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine atoms are particularly noteworthy for their ability to enhance binding interactions through dipole-dipole interactions and halogen bonding, while the chlorine substituent can engage in hydrophobic interactions with hydrophobic pockets of proteins.
In addition to its potential as an anti-inflammatory agent, 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine has also been explored for its antimicrobial properties. Preliminary studies have demonstrated its efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The structural features of this compound appear to disrupt bacterial cell wall synthesis and membrane integrity, leading to reduced pathogenicity. This finding is particularly relevant in the context of rising antibiotic resistance worldwide, where novel therapeutic agents are urgently needed.
The synthesis of 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine presents unique challenges due to the complexity of its molecular framework. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and directed functionalization strategies have been employed to construct the desired heterocyclic core efficiently. These advancements have not only improved the yield and purity of the compound but also opened up new avenues for structural diversification.
The pharmacokinetic properties of 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine are another area of active investigation. Initial pharmacokinetic studies suggest that this compound exhibits moderate bioavailability and favorable metabolic stability. The presence of fluorine atoms has been shown to prolong the half-life of many drug candidates by inhibiting enzymatic degradation processes. Additionally, the lipophilicity profile of this compound appears suitable for oral administration, making it an attractive candidate for further development into an oral therapeutic agent.
The potential applications of 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine extend beyond inflammation and antimicrobial therapy. Researchers are exploring its utility in treating neurological disorders, where modulation of neurotransmitter systems is crucial. The structural similarity between this compound and known neuroactive agents suggests that it may interact with neurotransmitter receptors or enzymes involved in neural signaling pathways. Further preclinical studies are warranted to elucidate these potential mechanisms.
In conclusion, 1-(5-chlorothiophen-3-yl)-3,3-difluorocyclobutan-1-amine (CAS No: 2228314-39-2) represents a promising lead compound in pharmaceutical research due to its unique structural features and multifaceted biological activities. Its potential as an anti-inflammatory agent, antimicrobial agent, and therapeutic for neurological disorders underscores its significance as a candidate for further development. As research continues to uncover new applications for this compound, it is likely that additional derivatives will be synthesized to optimize its pharmacological properties further.
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